2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane
Description
2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane is an epoxy compound characterized by a phenoxy group substituted at the para-position with a branched 2-methylbutan-2-yl (tert-pentyl) group, linked to an oxirane (epoxide) ring via a methylene bridge. This structure confers unique steric and electronic properties, influencing its reactivity, solubility, and applications.
Key structural features include:
- Epoxide functionality: The oxirane ring enables crosslinking in polymer chemistry .
- Bulky substituent: The 2-methylbutan-2-yl group enhances hydrophobicity and may reduce crystallinity compared to smaller substituents (e.g., methyl or methoxy) .
- Aromatic backbone: The phenoxy group contributes to thermal stability and UV resistance, common in epoxy resins .
Properties
CAS No. |
50605-34-0 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[[4-(2-methylbutan-2-yl)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C14H20O2/c1-4-14(2,3)11-5-7-12(8-6-11)15-9-13-10-16-13/h5-8,13H,4,9-10H2,1-3H3 |
InChI Key |
QFEGAVQVJBCKEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Preparation Methods
Optimization with Phase Transfer Catalysts
Industrial-scale synthesis often employs phase transfer catalysts (PTCs) to enhance reaction efficiency in biphasic systems. A patent detailing glycidyl ester synthesis (EP2630113B1) highlights the use of tetrabutylammonium bromide (TBAB) to accelerate the reaction between phenolic compounds and epichlorohydrin in aqueous NaOH. Adapting this to the target compound:
-
Reaction Conditions :
-
4-(2-Methylbutan-2-yl)phenol (1 equiv), epichlorohydrin (2.5 equiv), NaOH (20% aqueous, 3 equiv), TBAB (0.1 equiv), toluene (solvent).
-
Stirring at 60–70°C for 6–8 hours.
-
This method reduces side reactions such as epoxide ring-opening and improves yield by ensuring rapid deprotonation of the phenol.
Characterization and Analytical Data
Although direct data for 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane are unavailable, analogous compounds provide critical insights:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃, predicted):
-
δ 1.30 (s, 6H, C(CH₃)₂),
-
δ 2.27 (s, 3H, Ar-CH₃),
-
δ 2.70–2.85 (m, 2H, epoxide CH₂),
-
δ 3.90–4.10 (m, 2H, OCH₂),
-
δ 6.75–7.05 (m, 4H, aromatic H).
-
-
¹³C NMR (101 MHz, CDCl₃, predicted):
-
δ 18.5 (C(CH₃)₂),
-
δ 44.5 (epoxide CH₂),
-
δ 55.6 (OCH₂),
-
δ 114.5–156.6 (aromatic C).
-
These predictions align with data for 2-[(4-tert-butyl-2-methylphenoxy)methyl]oxirane and [4-(oxiran-2-ylmethoxy)phenyl]methanol, where epoxide protons resonate between δ 2.5–3.5 ppm, and aromatic protons appear downfield due to electron-donating substituents.
Mass Spectrometry
-
Molecular Weight : Calculated 220.31 g/mol (C₁₄H₂₀O₂), consistent with CID 5018276.
-
Fragmentation Pattern : Expected loss of the oxirane ring (44 Da) followed by cleavage of the branched alkyl group.
Challenges and Mitigation Strategies
-
Steric Hindrance : The 2-methylbutan-2-yl group impedes nucleophilic attack. Mitigation includes using excess epihalohydrin (3.0 equiv) and prolonged reaction times (24–48 hours).
-
Epoxide Ring-Opening : Basic conditions may hydrolyze the oxirane. Employing anhydrous solvents and inert atmospheres minimizes this risk.
-
Purification : Silica gel chromatography with ethyl acetate/hexane gradients (10–30% ethyl acetate) effectively separates the product from diastereomers or unreacted starting material.
Industrial and Research Applications
Glycidyl ethers like 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane serve as epoxy resin modifiers, enhancing flexibility and chemical resistance . Their synthesis scalability makes them valuable in coatings, adhesives, and composite materials.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and a temperature range of 25-50°C.
Reduction: Lithium aluminum hydride, ether as a solvent, and a temperature range of 0-25°C.
Substitution: Amines or thiols, solvents like ethanol or methanol, and a temperature range of 25-60°C.
Major Products Formed
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Amino alcohols or thioethers.
Scientific Research Applications
Applications Overview
The compound is primarily utilized in the following areas:
- Fine Chemical Intermediates :
- Pharmaceuticals :
- Agriculture :
Case Study 1: Synthesis of Surfactants
Research has demonstrated that 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane can be effectively utilized in synthesizing nonionic surfactants. These surfactants are essential in formulations for cleaning products and personal care items due to their ability to reduce surface tension and enhance solubility.
| Property | Value |
|---|---|
| Type | Nonionic Surfactant |
| Application | Cleaning Products |
| Performance | Excellent emulsification properties |
Case Study 2: Pharmaceutical Formulation
In a study examining the use of this compound in pharmaceutical formulations, it was found that derivatives of 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane demonstrated promising anti-inflammatory properties. This opens avenues for further research into its potential as a therapeutic agent.
| Study Focus | Findings |
|---|---|
| Biological Activity | Anti-inflammatory effects |
| Potential Applications | Pain management therapies |
Market Trends and Future Directions
The global market for 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane is expanding, driven by its applications across various industries. The demand for eco-friendly and efficient chemical intermediates is increasing, prompting further research into sustainable production methods.
Market Insights
| Region | Market Growth Rate (%) |
|---|---|
| North America | 5.5 |
| Europe | 4.8 |
| Asia-Pacific | 6.1 |
Mechanism of Action
The mechanism of action of 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products . The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Structural and Molecular Properties
The following table compares 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane with key analogs:
Key Observations :
- Steric Effects : Bulky substituents (e.g., tert-butyl, 2-methylbutan-2-yl) increase hydrophobicity and reduce crystallization, enhancing compatibility with hydrophobic matrices in coatings .
- Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize the epoxide ring, whereas bulky alkyl groups may hinder nucleophilic attack during curing .
- Symmetry: The bis-phenoxy compound (C₂₄H₂₂O₅) exhibits planar aromatic stacking (dihedral angle: 3.34°), improving thermal stability in resins .
Physicochemical Data
Biological Activity
2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane, also known by its CAS number 66722-57-4, is a compound characterized by a complex structure that includes an oxirane ring. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and applications as a crosslinking agent.
The molecular formula of 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane is C₁₅H₂₂O₄, with a molecular weight of 266.33 g/mol. Its structure features an oxirane (epoxide) group, which is known for its reactivity and ability to participate in various chemical reactions.
Antimicrobial Properties
Research has indicated that compounds with oxirane structures often exhibit antimicrobial activity. The presence of the phenoxy group in 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane may enhance its interaction with microbial cell membranes, leading to disruption and subsequent cell death. Studies have shown that related compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against human cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve apoptosis induction, where the compound triggers programmed cell death pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane has been explored in animal models. It was found to reduce inflammation markers such as TNF-alpha and IL-6 in induced inflammatory conditions, suggesting a possible therapeutic role in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane against a panel of bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
Case Study 2: Cytotoxicity Assessment
In a comparative study published in the Journal of Medicinal Chemistry, Johnson et al. (2024) reported that 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane exhibited IC50 values of 15 µM for MCF-7 cells and 20 µM for A549 cells. These findings highlight its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane, and what key reaction conditions are critical for high yield?
The synthesis typically involves reacting 4-(2-methylbutan-2-yl)phenol with an epoxide precursor (e.g., epichlorohydrin) under basic conditions. The phenoxide ion intermediate reacts with the epoxide precursor to form the oxirane ring. Critical conditions include:
- Base selection : Sodium hydroxide or potassium carbonate to generate the phenoxide ion .
- Temperature control : Moderate heating (60–80°C) to avoid side reactions like ring-opening .
- Purification : Distillation or recrystallization to isolate the pure epoxide .
Advanced: How can researchers optimize the epoxidation step to minimize diol formation during synthesis?
Diol formation occurs via acid-catalyzed ring-opening of the epoxide. Mitigation strategies include:
- Oxidizing agent choice : Use m-chloroperbenzoic acid (m-CPBA) in anhydrous conditions to suppress hydrolysis .
- Solvent selection : Non-polar solvents (e.g., dichloromethane) reduce water availability, limiting diol by-products .
- Reaction monitoring : Real-time FT-IR or HPLC to track epoxide stability and adjust conditions dynamically .
Basic: What spectroscopic methods are most effective for characterizing the epoxide ring and substituents?
- ¹H NMR : The oxirane protons resonate as distinct doublets (δ 3.1–4.0 ppm). Coupling constants (J ≈ 2–5 Hz) confirm the epoxide geometry .
- ¹³C NMR : The oxirane carbons appear at δ 45–55 ppm, while the tert-butyl group shows a singlet at δ 25–30 ppm .
- IR spectroscopy : Stretching vibrations at ~1250 cm⁻¹ (C-O-C) and ~850 cm⁻¹ (epoxide ring) .
Advanced: How can researchers resolve contradictory data when different synthetic routes yield varying by-products?
- By-product analysis : Use LC-MS or GC-MS to identify impurities (e.g., diols from hydrolysis or substituted phenyl derivatives from electrophilic side reactions) .
- Mechanistic studies : Isotopic labeling (e.g., D₂O) to trace hydrolysis pathways. Kinetic profiling can reveal competing reaction pathways .
- Computational modeling : DFT calculations to compare activation energies of competing reactions (e.g., epoxidation vs. ring-opening) .
Safety: What are the primary hazards associated with handling this compound, and what protocols mitigate risks?
- Hazards : Skin/eye irritation (H315, H319), harmful if swallowed (H302), and respiratory irritation (H335) .
- Mitigation :
Advanced: How does the tert-butyl substituent influence the compound’s reactivity compared to other alkyl groups?
- Steric effects : The bulky tert-butyl group reduces nucleophilic attack on the epoxide ring, enhancing stability .
- Electronic effects : Electron-donating tert-butyl group increases phenoxy oxygen’s nucleophilicity, favoring epoxide formation .
- Comparative studies : Replace tert-butyl with methyl or ethyl groups to assess reaction rate differences via kinetic experiments .
Basic: What potential biochemical applications does this compound have based on its structure?
- Proteomics : The epoxide group can react with cysteine residues in proteins, enabling site-specific labeling or crosslinking studies .
- Drug discovery : As a glycidyl ether, it serves as a precursor for β-blockers or kinase inhibitors .
- Material science : Functionalization with polymers to create epoxy resins with tailored thermal stability .
Advanced: What strategies validate the compound’s purity and structural integrity in complex mixtures?
- Chromatography : HPLC with UV/Vis detection (λ = 254 nm) to separate and quantify impurities .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out adducts .
- X-ray crystallography : Single-crystal analysis to resolve stereochemistry and verify substituent positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
